molecular formula C10H11NO3S B1392641 Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda~4~,4-benzothiazine-6-carboxylate CAS No. 1221792-60-4

Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda~4~,4-benzothiazine-6-carboxylate

Cat. No.: B1392641
CAS No.: 1221792-60-4
M. Wt: 225.27 g/mol
InChI Key: ZXMCTTJSFLNWHF-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda: 4 ,4-benzothiazine-6-carboxylate is a chemical compound with a complex structure that includes a benzothiazine ring system4,4-benzothiazine-6-carboxylate | 1221792-60-4 - ChemicalBook. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda4,4-benzothiazine-6-carboxylate typically involves multiple steps, starting with the formation of the benzothiazine core4,4-benzothiazine-6-carboxylate | 1221792-60-4 - ChemicalBook. One common method includes the cyclization of appropriate precursors under acidic or basic conditions4,4-benzothiazine-6-carboxylate | 1221792-60-4 - ChemicalBook. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions4,4-benzothiazine-6-carboxylate | 1221792-60-4 - ChemicalBook.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can lead to a variety of products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical transformations.

Biology: In biological research, Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda4,4-benzothiazine-6-carboxylate can be used to study enzyme inhibition and receptor binding. Its structural similarity to other biologically active compounds makes it a useful tool in drug discovery.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can be harnessed to create drugs with specific effects.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda4,4-benzothiazine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

  • Methyl 1-oxo-1,2,3,4-tetrahydro-2-naphthalenecarboxylate

Uniqueness: Methyl 1-oxo-1,2,3,4-tetrahydro-1lambda4,4-benzothiazine-6-carboxylate is unique due to its benzothiazine ring system, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

methyl 1-oxo-3,4-dihydro-2H-1λ4,4-benzothiazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-14-10(12)7-2-3-9-8(6-7)11-4-5-15(9)13/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMCTTJSFLNWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)S(=O)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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